1-Amino-1H-pyrrole-2-carbaldehyde 1-Amino-1H-pyrrole-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 874112-78-4
VCID: VC16011696
InChI: InChI=1S/C5H6N2O/c6-7-3-1-2-5(7)4-8/h1-4H,6H2
SMILES:
Molecular Formula: C5H6N2O
Molecular Weight: 110.11 g/mol

1-Amino-1H-pyrrole-2-carbaldehyde

CAS No.: 874112-78-4

Cat. No.: VC16011696

Molecular Formula: C5H6N2O

Molecular Weight: 110.11 g/mol

* For research use only. Not for human or veterinary use.

1-Amino-1H-pyrrole-2-carbaldehyde - 874112-78-4

Specification

CAS No. 874112-78-4
Molecular Formula C5H6N2O
Molecular Weight 110.11 g/mol
IUPAC Name 1-aminopyrrole-2-carbaldehyde
Standard InChI InChI=1S/C5H6N2O/c6-7-3-1-2-5(7)4-8/h1-4H,6H2
Standard InChI Key UPQQOGZJLNUIQV-UHFFFAOYSA-N
Canonical SMILES C1=CN(C(=C1)C=O)N

Introduction

Chemical Identity and Nomenclature

1-Amino-1H-pyrrole-2-carbaldehyde is systematically named as 5-amino-1H-pyrrole-2-carbaldehyde under IUPAC nomenclature . Its molecular formula is C5H6N2O\text{C}_5\text{H}_6\text{N}_2\text{O}, with a molecular weight of 110.114 g/mol . Synonyms include:

  • 1H-Pyrrole-2-carboxaldehyde, 5-amino- (9CI)

  • MFCD18810198

  • 1-Aminopyrrole-2-carbaldehyde

The compound’s CAS registry number (57500-59-1) distinguishes it from related derivatives, such as 1H-pyrrole-2-carboxaldehyde (CAS 1003-29-8), which lacks the amino substituent .

Structural Characteristics and Molecular Properties

Molecular Geometry and Bonding

The compound features a pyrrole ring substituted with an aldehyde group at position 2 and an amino group at position 5. Key structural insights include:

  • SMILES Notation: C1=CN(C(=C1)C=O)N\text{C1=CN(C(=C1)C=O)N}

  • InChI Key: UPQQOGZJLNUIQV-UHFFFAOYSA-N\text{UPQQOGZJLNUIQV-UHFFFAOYSA-N}

  • Tautomerism: The amino group may participate in tautomeric equilibria, influencing reactivity .

Predicted Physicochemical Properties

Experimental and computational data reveal the following properties:

PropertyValueSource
Density1.3±0.1g/cm31.3 \pm 0.1 \, \text{g/cm}^3
Boiling Point346.8 \pm 27.0 \, ^\circ\text{C}
Flash Point163.6 \pm 23.7 \, ^\circ\text{C}
LogP (Partition Coefficient)0.34
Vapor Pressure (25°C)0.0±0.8mmHg0.0 \pm 0.8 \, \text{mmHg}

Collision cross-section (CCS) predictions for adducts further aid in mass spectrometry characterization :

Adductm/zPredicted CCS (Ų)
[M+H]+111.05529119.1
[M+Na]+133.03723130.0

Synthesis and Reaction Mechanisms

Oxidative Annulation Strategy

A scalable synthesis route involves oxidative annulation of aryl methyl ketones, arylamines, and acetoacetate esters. Key features include:

  • Oxidant: Molecular oxygen serves as the oxygen source for aldehyde formation, avoiding stoichiometric hazardous oxidants .

  • Mechanism: The reaction proceeds via C(sp³)–H to C=O oxidation, confirmed by isotopic labeling studies .

  • Yield: Reported yields exceed 60% for derivatives under optimized conditions .

Comparative Analysis with Traditional Methods

Conventional approaches to pyrrole-2-carbaldehyde synthesis often require harsh oxidants like MnO₂ or CrO₃, which generate toxic byproducts. The oxidative annulation method offers superior atom economy and scalability .

Physical and Spectroscopic Properties

Spectral Data

While experimental UV/Vis spectra for 1-amino-1H-pyrrole-2-carbaldehyde are scarce, its non-amino analogue (1H-pyrrole-2-carboxaldehyde) exhibits a λmax\lambda_{\text{max}} at 270 nm in ethanol . Substitution with an amino group likely redshifts this absorption due to enhanced conjugation.

Thermal Stability

The compound’s high boiling point (347C\sim 347^\circ\text{C}) suggests significant thermal stability, attributed to intramolecular hydrogen bonding between the amino and aldehyde groups .

Applications and Research Significance

Pharmaceutical Intermediates

Pyrrole-carbaldehydes are precursors to bioactive molecules, including kinase inhibitors and antimicrobial agents. The amino group’s nucleophilicity enables facile derivatization for drug discovery .

Materials Science

Conjugated pyrrole derivatives are explored in organic electronics. The electron-rich amino group may enhance charge transport properties in conductive polymers .

Limitations and Future Directions

Current research gaps include:

  • Toxicity Data: No published studies on acute or chronic toxicity.

  • Catalytic Applications: Potential as a ligand in transition-metal catalysis remains unexplored.

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